molecular formula C17H19N3O4S B2669410 N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851718-91-7

N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No. B2669410
CAS RN: 851718-91-7
M. Wt: 361.42
InChI Key: QXKYSDRFGTXPAT-UHFFFAOYSA-N
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Description

N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • High Yield Synthesis

    A study by Shinde and Rode (2017) investigated a two-phase system for synthesizing furylmethane derivatives, like the subject compound, from furfural and furan. They achieved high yields, suggesting an efficient method for producing such compounds (Shinde & Rode, 2017).

  • Molecular Interaction Studies

    Raphael, Bahadur, and Ebenso (2015) explored how methyl acetate interacts with aqueous solutions of quinoxaline derivatives, which are structurally related to the subject compound. Their work provides insights into the molecular properties and interactions relevant to these compounds (Raphael, Bahadur, & Ebenso, 2015).

Catalytic Applications

  • Borinic Acid Catalysis

    D’Angelo and Taylor (2016) reported that glycosyl methanesulfonates, structurally related to the subject compound, undergo regio- and stereoselective couplings in the presence of a diarylborinic acid catalyst. This suggests potential catalytic applications of similar compounds (D’Angelo & Taylor, 2016).

  • Chiral Phosphine Catalysis

    Jiang, Shi, and Shi (2008) demonstrated that chiral multifunctional phosphine compounds could catalyze the enantioselective construction of gamma-butenolides. This research points to possible applications in asymmetric synthesis and catalysis for compounds like the one (Jiang, Shi, & Shi, 2008).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, similar to the subject compound, for their ability to inhibit corrosion of mild steel in acidic environments. This suggests potential applications in industrial corrosion prevention (Olasunkanmi, Olasunkanmi, Obot, & Ebenso, 2016).

Biofuel Production

  • Biomethane Production: Barakat, Monlau, Steyer, and Carrère (2012) studied the impact of lignin-derived and furan compounds, similar to the subject compound, on biomethane production. Their findings indicate that these compounds can contribute to biofuel production technologies (Barakat, Monlau, Steyer, & Carrère, 2012).

Renewable Chemical Production

  • Renewable Phthalic Anhydride Production: Mahmoud, Watson, and Lobo (2014) explored the conversion of biomass-derived furan to phthalic anhydride, demonstrating a renewable route for producing valuable chemicals. This highlights the potential of furan derivatives in renewable chemistry applications (Mahmoud, Watson, & Lobo, 2014).

properties

IUPAC Name

N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-17(21)20-15(16-8-5-9-24-16)11-14(18-20)12-6-4-7-13(10-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKYSDRFGTXPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.